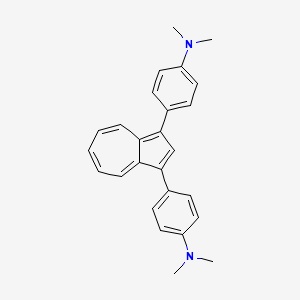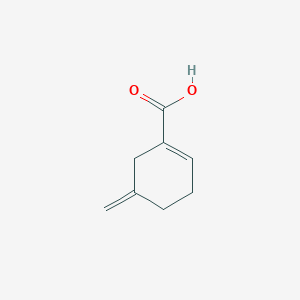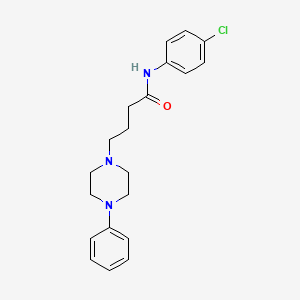![molecular formula C18H20ClNO B14193544 (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-34-2](/img/structure/B14193544.png)
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and (1S)-1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their potential as therapeutic agents. This compound could be investigated for its pharmacological properties.
Industry
In the industrial sector, morpholine derivatives are used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological activity. Generally, morpholine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine lies in its specific chiral centers and the presence of the morpholine ring, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
920802-34-2 |
|---|---|
Fórmula molecular |
C18H20ClNO |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(2R)-2-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1 |
Clave InChI |
MUSUCRDVNBEKRT-KSSFIOAISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)




![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
